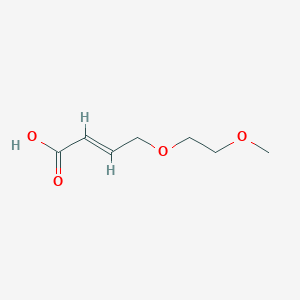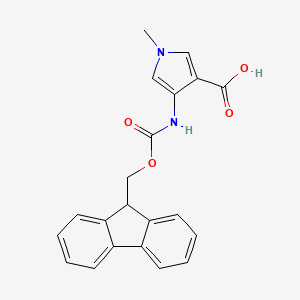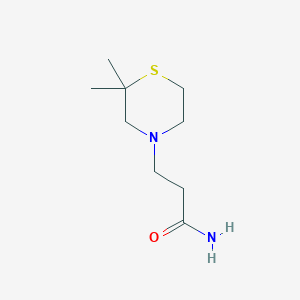
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide, also known as KB-R7943, is a selective inhibitor of the reverse mode of the sodium calcium exchanger (NCX). This compound has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes.
Mécanisme D'action
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide inhibits the reverse mode of NCX by binding to the cytoplasmic side of the protein. This binding prevents the exchange of calcium and sodium ions, which leads to an increase in intracellular calcium levels. The increase in intracellular calcium levels can lead to various physiological and pathological effects, depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide depend on the cell type and context. In cardiac myocytes, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to a reduction in cardiac hypertrophy. In neurons, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to neuroprotection. In ischemia-reperfusion injury, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to reduce infarct size and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its high selectivity for the reverse mode of NCX, its ability to inhibit NCX in a concentration-dependent manner, and its availability as a commercial reagent. The limitations of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its potential off-target effects, its potential toxicity at high concentrations, and the need for appropriate controls to ensure that the observed effects are due to NCX inhibition and not other factors.
Orientations Futures
For research on 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide include investigating its role in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more potent and selective NCX inhibitors, as well as investigating the potential therapeutic applications of NCX inhibition in various diseases.
Méthodes De Synthèse
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-methylthiazole with methyl chloroacetate to form 2-(2-methylthiazol-5-yl)acetic acid methyl ester. The second step involves the reaction of this intermediate with thionyl chloride to form 2-(2-methylthiazol-5-yl)acetyl chloride. The third step involves the reaction of this intermediate with thiosemicarbazide to form 2-(2-methylthiazol-5-yl)acetohydrazide. The final step involves the reaction of this intermediate with ethyl bromoacetate to form 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide.
Applications De Recherche Scientifique
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes. NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels. 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX, which leads to an increase in intracellular calcium levels. This compound has been used to investigate the role of NCX in cardiac hypertrophy, ischemia-reperfusion injury, and neuroprotection.
Propriétés
IUPAC Name |
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-4-6(5-2)7(13)10-8-11-12-9(14-3)15-8/h6H,4-5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGCPNLWYUYWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)




![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)
![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)

